

Comprehensive Structural Validation of N-(Cyclohexylmethyl)prop-2-enamide: A Comparative NMR Guide

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Compound of Interest

Compound Name:	<i>N</i> -(cyclohexylmethyl)prop-2-enamide
CAS No.:	103297-86-5
Cat. No.:	B2767104

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Executive Summary

N-(cyclohexylmethyl)prop-2-enamide (CAS: 103297-86-5) is a functional acrylamide monomer frequently utilized in the synthesis of thermo-responsive hydrogels and amphiphilic copolymers.^{[1][2]} Its structural integrity hinges on the stability of the secondary amide linkage and the preservation of the vinyl group during synthesis.

This guide compares two validation methodologies: Routine Rapid Screening (Method A) using CDCl₃ versus High-Fidelity Structural Confirmation (Method B) using DMSO-d₆ with 2D correlation spectroscopy.^[1] While Method A is sufficient for rough purity checks, this guide demonstrates why Method B is the mandatory "Gold Standard" for publication-quality characterization and regulatory filing, specifically for resolving the amide-alkyl connectivity often obscured in chloroform.^[1]

The Validation Challenge: Why Standard NMR Fails

The core structural feature of **N-(cyclohexylmethyl)prop-2-enamide** is the connection between the acryloyl moiety and the cyclohexylmethyl group via a secondary amide nitrogen.

[1]

- The Problem: In non-polar solvents like Chloroform-d (CDCl_3), the amide proton () undergoes rapid chemical exchange and quadrupole broadening. This results in a broad, featureless singlet that often fails to show scalar coupling () to the adjacent methylene group ().
- The Consequence: Without this coupling, the connectivity between the "head" (acrylamide) and "tail" (cyclohexyl) is inferred rather than proven, leaving room for ambiguity regarding isomers or hydrolysis products.

Comparative Analysis: Method A vs. Method B

Method A: Routine Rapid Screening (CDCl_3)

Target Use: In-process monitoring, crude purity checks.

Performance Profile:

- Solvent: Chloroform-d (CDCl_3)[1][3]
- Resolution: Moderate. Vinyl protons are distinct, but the amide region is unreliable.
- Connectivity Proof: Low. The signal is often a broad lump (5.5–6.5 ppm) with no coupling information.
- Risk: High probability of overlapping signals masking impurities like cyclohexylmethylamine salts.[1]

Method B: High-Fidelity Structural Confirmation (DMSO-d_6)

Target Use: Final product release, publication data, structural elucidation.[1]

Performance Profile:

- Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)[1][3]
- Resolution: High. DMSO inhibits proton exchange, sharpening the amide signal.
- Connectivity Proof: Definitive. The proton appears as a sharp triplet (~8.0 ppm), confirming a direct bond to the methylene.
- 2D Capability: Enables clear COSY correlations between and , and HMBC correlations from to the Carbonyl ().

Quantitative Data Comparison

The following table contrasts the spectral signatures observed in both methods. Note the critical difference in the Amide NH signal.

Structural Fragment	Proton Assignment	Method A: CDCl ₃ Shift (ppm)	Multiplicity (CDCl ₃)	Method B: DMSO-d ₆ Shift (ppm)	Multiplicity (DMSO-d ₆)	Validation Insight
Amide NH	-CONH-	5.50 – 6.20	Broad Singlet (bs)	8.05 – 8.15	Triplet (t)	Method B confirms N-CH ₂ connectivity via coupling.
Vinyl (Terminal)	H _a (trans to CO)	6.20 – 6.35	Doublet of doublets	6.05 – 6.15	Doublet of doublets	Confirms intact alkene.
Vinyl (Internal)	H _b (gem to CO)	6.05 – 6.20	Multiplet	6.15 – 6.25	Multiplet	Overlap common in CDCl ₃ .
Vinyl (Terminal)	H _c (cis to CO)	5.60 – 5.70	Doublet of doublets	5.55 – 5.65	Doublet of doublets	Characteristic acrylamide pattern.
N-Methylene	N-CH ₂ -	3.10 – 3.20	Triplet (or distorted)	2.95 – 3.05	Triplet (t)	Clear coupling to NH visible only in Method B.
Cyclohexyl	Ring Protons	0.90 – 1.80	Multiplets	0.85 – 1.70	Multiplets	Standard aliphatic envelope. [1]

Experimental Protocols

Protocol 1: Sample Preparation for High-Fidelity Validation

Ensure all glassware is oven-dried to prevent water peaks from obscuring the amide region.[1]

- Massing: Weigh 10–15 mg of **N-(cyclohexylmethyl)prop-2-enamide** into a clean vial.
- Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).
 - Tip: Use an ampoule-sealed solvent to minimize water content (3.33 ppm in DMSO).[1]
- Homogenization: Vortex for 30 seconds. Ensure the solution is clear and free of particulates.
- Transfer: Transfer to a 5mm high-precision NMR tube. Cap immediately.

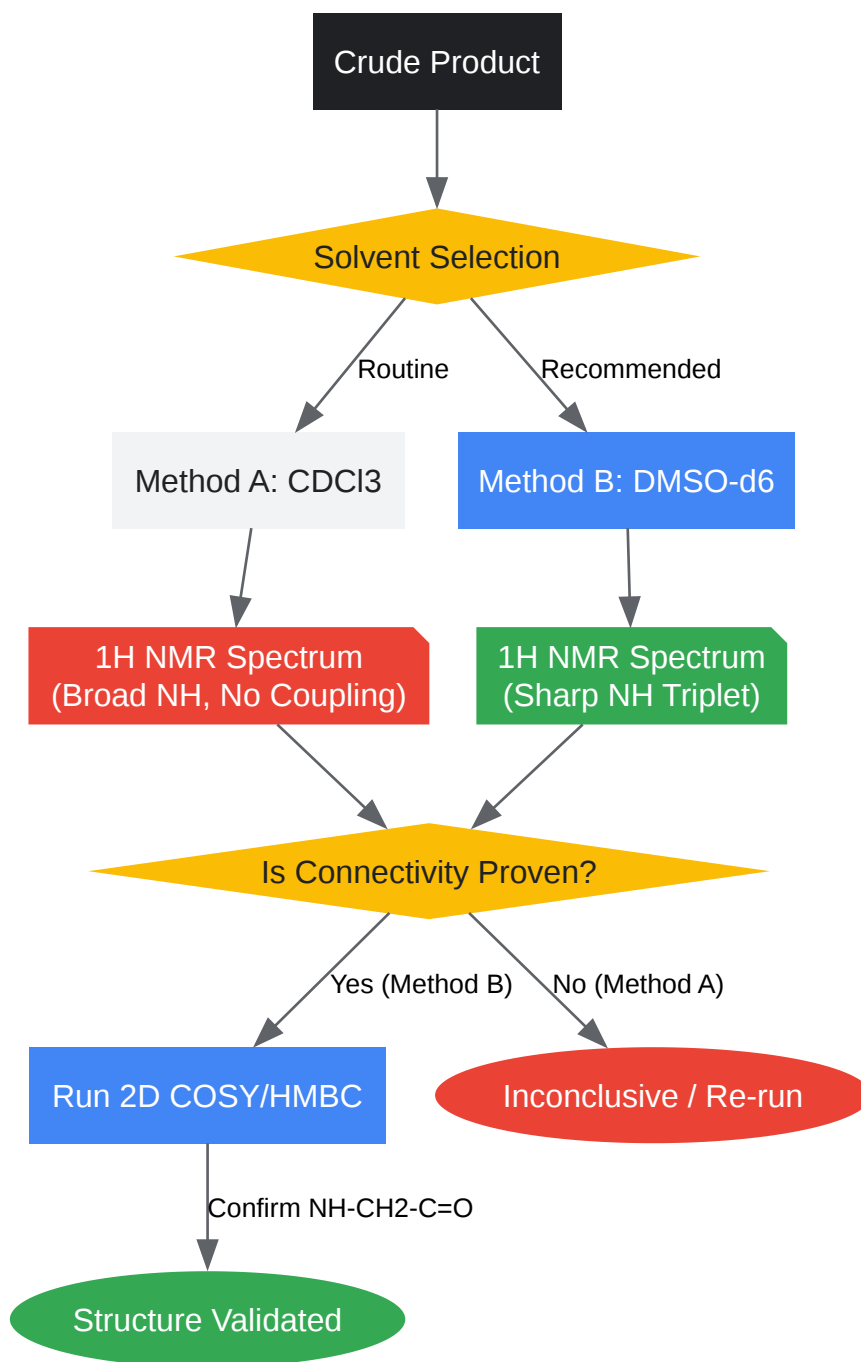
Protocol 2: Acquisition Parameters (Bruker/Varian 400 MHz+)

- Temperature: 298 K (25°C).[1]
- ¹H (Proton):
 - Pulse angle: 30°
 - Relaxation delay (D1): ≥ 2.0 seconds (ensure quantitative integration of vinyl protons).
 - Scans (NS): 16 or 32.[1]
- ¹³C (Carbon):
 - Scans (NS): ≥ 512 (Carbonyl carbon requires high S/N).
- 2D COSY (Correlation Spectroscopy):
 - Use gradient-enhanced COSY (gCOSY) for faster acquisition.[1]
 - Focus on the 8.1 ppm (NH) ↔ 3.0 ppm (CH₂) cross-peak.

Visualization of Validation Logic

Diagram 1: The "Gold Standard" Validation Workflow

This flowchart illustrates the decision-making process for validating the structure, highlighting where Method A fails and Method B succeeds.

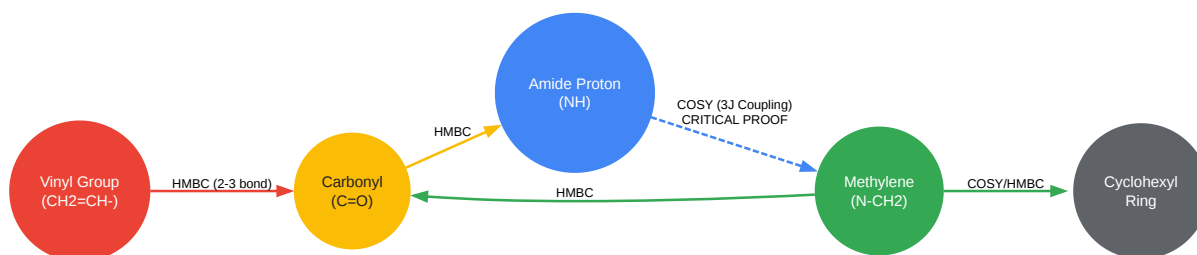


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Caption: Comparative workflow showing why DMSO-d6 is required to trigger the advanced validation pathway.

Diagram 2: Molecular Connectivity Map (HMBC/COSY)

This diagram visualizes the specific scalar couplings observed in Method B that prove the structure.



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Caption: Network of NMR correlations. The NH-CH₂ COSY link (blue dashed) is the definitive proof of amide formation.[1]

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